molecular formula C14H15NO B3853179 N-(furan-2-ylmethyl)-2,3-dihydro-1H-inden-2-amine

N-(furan-2-ylmethyl)-2,3-dihydro-1H-inden-2-amine

Cat. No.: B3853179
M. Wt: 213.27 g/mol
InChI Key: AWYIXKIUGFFYKF-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2,3-dihydro-1H-inden-2-amine is a compound that belongs to the class of heterocyclic organic compounds It features a furan ring attached to an indane structure through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2,3-dihydro-1H-inden-2-amine typically involves the reaction of furan-2-carboxaldehyde with 2,3-dihydro-1H-inden-2-amine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Microwave-assisted synthesis has also been explored to improve yield and reduce reaction time .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2,3-dihydro-1H-inden-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include furan-2-carboxylic acid derivatives, alcohols, amines, and various substituted furan derivatives .

Scientific Research Applications

N-(furan-2-ylmethyl)-2,3-dihydro-1H-inden-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2,3-dihydro-1H-inden-2-amine involves its interaction with specific molecular targets and pathways. The furan ring and indane structure allow it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(furan-2-ylmethyl)-2,3-dihydro-1H-inden-2-amine is unique due to its combination of a furan ring and an indane structure, which provides distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2,3-dihydro-1H-inden-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-2-5-12-9-13(8-11(12)4-1)15-10-14-6-3-7-16-14/h1-7,13,15H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYIXKIUGFFYKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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